Cas no 86347-14-0 (Medetomidine)

Medetomidine is a potent and selective alpha-2 adrenergic agonist, primarily used in veterinary medicine as a sedative, analgesic, and anesthetic adjunct. Its high affinity for alpha-2 receptors ensures rapid onset of action and predictable effects, making it particularly valuable for immobilization and sedation in a variety of animal species. Medetomidine is often combined with other agents to enhance efficacy while minimizing side effects. Its reversible nature, when antagonized by atipamezole, allows for controlled recovery, improving safety in clinical and field applications. The compound’s stability and well-documented pharmacokinetic profile further contribute to its reliability in veterinary practice.
Medetomidine structure
Medetomidine structure
Product Name:Medetomidine
CAS No:86347-14-0
MF:C13H16N2
MW:200.279542922974
MDL:MFCD00864346
CID:726878
PubChem ID:68602
Update Time:2025-10-24

Medetomidine Chemical and Physical Properties

Names and Identifiers

    • 4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole
    • Medetomidine
    • 1H-Imidazole,5-[1-(2,3-dimethylphenyl)ethyl]-
    • 4-[1-(2,3-DIMETHYLPHENYL)ETHYL]-1H-IMIDAZOLE
    • (rac)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole
    • DoMtor
    • Medetomidina
    • Medetomidina [spanish]
    • Medetomidine [inn:ban]
    • Medetomidinum
    • Medetomidinum [Latin]
    • (+-)-4-(alpha,2,3-trimethylbenzyl)imidazole
    • (RS)-4-(alpha,2,3-Trimethylbenzyl)imidazol
    • CUHVIMMYOGQXCV-UHFFFAOYSA-N
    • 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]-
    • AK115836
    • Dexmedetomidina
    • 1H-Imidazole, 4-(1-(2,3-dimethylphenyl)ethyl)-
    • 5-[1-(2,3-dimethylphenyl)e
    • 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]- (9CI)
    • 5-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (ACI)
    • (±)-Medetomidine
    • dl-Medetomidine
    • Selektope
    • Slectope
    • BRD-A21607826-003-05-1
    • CHEBI:48552
    • AS-35172
    • L001361
    • IH-Imidazole, 4(1-(2,3-dimethylphenyl)ethyl)-
    • 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
    • UNII-MR15E85MQM
    • NS00021377
    • (+/-)-4-(alpha,2,3-trimethylbenzyl)imidazole
    • Domitor (veterinary)
    • AB01566810_01
    • MEDETOMIDINE [MI]
    • AKOS037643760
    • MEDETOMIDINE [INN]
    • Medetomidinum (Latin)
    • C13H16N2
    • MEDETOMIDINE [GREEN BOOK]
    • BCP06913
    • HY-17034
    • DA-65314
    • SCHEMBL26432
    • (rs)-4-[1-(2,3-dimethylphenyl)ethyl]-3h-imidazole
    • EN300-7382825
    • MFCD00880557
    • DTXSID6048258
    • DB-060542
    • 6918-06-5
    • MFCD24392996
    • SY114102
    • (+/-)-4-(.ALPHA.,2,3-TRIMETHYLBENZYL)IMIDAZOLE
    • 1H-IMIDAZOLE, 4-(1-(2,3-DIMETHYLPHENYL)ETHYL)-, (+/-)-
    • 86347-14-0
    • BRD-A66563878-003-01-8
    • DTXCID1028233
    • Medetomidine (INN)
    • BDBM50036913
    • Q427179
    • BCP12592
    • DB11428
    • L000223
    • BRD-A21607826-003-04-4
    • HMS3651H20
    • CHEMBL77921
    • SB17478
    • MR15E85MQM
    • MFCD00864346
    • SY116126
    • (S)-medetomidine; Dexmedetomidinum
    • D08165
    • BRD-A21607826-003-06-9
    • (+)-(S)-4-[1-(2,3-dimethylphenyl) ethyl]-1H -imidazole monohydrochloride
    • CS-0734
    • AKOS016010776
    • Domitor [veterinary] (TN)
    • MDL: MFCD00864346
    • Inchi: 1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)
    • InChI Key: CUHVIMMYOGQXCV-UHFFFAOYSA-N
    • SMILES: N1C=C(C(C)C2C(C)=C(C)C=CC=2)NC=1

Computed Properties

  • Exact Mass: 200.13100
  • Monoisotopic Mass: 200.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 3.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.053
  • Melting Point: 151.5 - 152.5 deg C
  • Boiling Point: 381.9°C at 760 mmHg
  • Flash Point: 191.3°C
  • Refractive Index: 1.569
  • PSA: 28.68000
  • LogP: 3.17830

Medetomidine Security Information

Medetomidine Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Medetomidine Pricemore >>

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Medetomidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  8 h, 40 psi, rt
Reference
A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist
Kaboudin, Babak; et al, Journal of the Iranian Chemical Society, 2017, 14(8), 1735-1739

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  -10 °C; 4 h, -10 °C; -10 °C → rt; overnight, rt
1.2 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Efficient Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]imidazole Tartrate, the Potent α2 Adrenoceptor Agonist Dexmedetomidine
Cordi, Alex A.; et al, Synthetic Communications, 1996, 26(8), 1585-93

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  8 h, 40 psi, rt
Reference
A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist
Kaboudin, Babak; et al, Journal of the Iranian Chemical Society, 2017, 14(8), 1735-1739

Production Method 4

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Chloroform ;  30 min, cooled; 2 h, cooled
1.2 Solvents: Chloroform ;  cooled; 6 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 3.5 - 4, rt; pH 12, rt
Reference
Synthesis and Enantiomeric Resolution of Medetomidine
Fakhraian, H.; et al, Organic Preparations and Procedures International, 2015, 47(2), 141-148

Medetomidine Raw materials

Medetomidine Preparation Products

Medetomidine Suppliers

Amadis Chemical Company Limited
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(CAS:86347-14-0)Medetomidine
Order Number:A863235
Stock Status:in Stock
Quantity:10g/0.25g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:40
Price ($):201.0/369.0/921.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86347-14-0)美托咪定
Order Number:LE25837492
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:49
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Email:18501500038@163.com

Additional information on Medetomidine

Comprehensive Overview of Medetomidine (CAS No. 86347-14-0): Pharmacology, Applications, and Research Insights

Medetomidine, a compound with the CAS number 86347-14-0, is a highly selective alpha-2 adrenergic receptor agonist widely recognized for its sedative, analgesic, and anxiolytic properties. This pharmaceutical agent has garnered significant attention in veterinary medicine, research, and clinical applications due to its efficacy and safety profile. The chemical structure of Medetomidine enables it to bind preferentially to alpha-2 receptors, modulating neurotransmitter release and producing dose-dependent effects.

In recent years, the demand for Medetomidine HCl and related formulations has surged, driven by its utility in veterinary anesthesia and pain management. Pet owners and veterinarians frequently search for terms like "Medetomidine for dogs" or "Medetomidine sedation protocol", reflecting its widespread use in companion animal care. Additionally, researchers exploring non-opioid analgesics often investigate Medetomidine mechanisms of action, as it offers a promising alternative to traditional opioid-based therapies.

The pharmacological profile of CAS 86347-14-0 reveals its versatility. At lower doses, it induces sedation without significant respiratory depression, while higher doses provide profound analgesia. This dual functionality makes it invaluable in procedures requiring patient immobility, such as imaging or minor surgeries. Notably, Medetomidine reversal agents like atipamezole are often co-administered to rapidly counteract its effects, enhancing procedural safety.

Emerging trends highlight interest in Medetomidine in exotic animal medicine, particularly for species like rabbits, ferrets, and birds. Online queries such as "Medetomidine dosage for rabbits" or "avian sedation with Medetomidine" demonstrate this growing niche application. The compound's ability to provide reversible sedation with minimal cardiovascular impact makes it particularly suitable for these sensitive species.

From a molecular perspective, the Medetomidine chemical formula (C13H16N2) contributes to its high receptor specificity. This specificity minimizes off-target effects, reducing complications compared to older sedatives. Current research explores potential human medical applications, with studies investigating Medetomidine for procedural sedation in diagnostic imaging and outpatient settings.

Quality control remains paramount for Medetomidine suppliers, as purity directly impacts therapeutic outcomes. Analytical techniques like HPLC and mass spectrometry verify the identity of CAS 86347-14-0 batches, ensuring compliance with pharmacopeial standards. The compound's stability profile allows for various formulation approaches, including injectable solutions and transmucosal preparations.

Environmental considerations have prompted studies on Medetomidine ecotoxicity, particularly regarding aquatic ecosystems. While not classified as highly hazardous, proper disposal protocols are recommended. This aligns with broader pharmaceutical industry trends toward sustainable practices and environmental stewardship.

Future directions for Medetomidine research may explore synergistic combinations with other agents to enhance therapeutic windows. The development of species-specific protocols and refined dosing regimens continues to optimize its clinical utility. As understanding of alpha-2 adrenergic pathways deepens, novel applications for this versatile compound will likely emerge.

For researchers and practitioners, staying informed about Medetomidine pharmacokinetics and latest clinical guidelines ensures optimal patient outcomes. Regular updates to sedation protocols reflect evolving best practices, particularly regarding pre-anesthetic assessment and monitoring parameters during Medetomidine administration.

The global market for veterinary sedatives like Medetomidine continues to expand, driven by increasing pet healthcare expenditure and advancements in animal welfare standards. This growth underscores the importance of continued research into this valuable pharmaceutical agent and its derivatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86347-14-0)Medetomidine
A863235
Purity:99%/99%/99%
Quantity:10g/0.25g/1g
Price ($):201.0/369.0/921.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86347-14-0)美托咪定
LE25837492
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email